

# A Technical Overview of 6-Bromo-4-chloro-1H-indazole

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## Compound of Interest

Compound Name: 6-Bromo-4-chloro-1H-indazole

Cat. No.: B1343640

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This document provides a technical summary of the chemical compound **6-Bromo-4-chloro-1H-indazole**, including its nomenclature, physicochemical properties, and available technical data. This information is intended to support research and development activities in medicinal chemistry and materials science.

## Chemical Identity

The nomenclature of a chemical compound is critical for its unambiguous identification in literature, patents, and chemical databases.

IUPAC Name: The internationally recognized systematic name for this compound is **6-bromo-4-chloro-1H-indazole**<sup>[1]</sup>.

Synonyms: This compound is also known by several other names and identifiers in various chemical catalogs and databases. A comprehensive list of synonyms is provided in the table below.

Synonym	Source/Identifier
6-BROMO-4-CHLOROINDAZOLE	Depositor-Supplied[1]
1H-Indazole, 6-bromo-4-chloro-	Depositor-Supplied[1]
6-BroMo-4-chloro-1H-indazol	ChemScene[2]
MFCD07781350	Depositor-Supplied[1]
SCHEMBL16618130	Depositor-Supplied[1]
DTXSID40646163	Depositor-Supplied[1]
AKOS015898370	Depositor-Supplied[1]
CS-W005979	Depositor-Supplied[1]
FB15379	Depositor-Supplied[1]
PB22070	Depositor-Supplied[1]
DS-17431	Depositor-Supplied[1]
SY024741	Depositor-Supplied[1]
F218421	Depositor-Supplied[1]

## Physicochemical Properties

A summary of the key physical and chemical properties of **6-Bromo-4-chloro-1H-indazole** is presented in the following table. These properties are primarily computed values and are useful for predicting the compound's behavior in various chemical and biological systems.

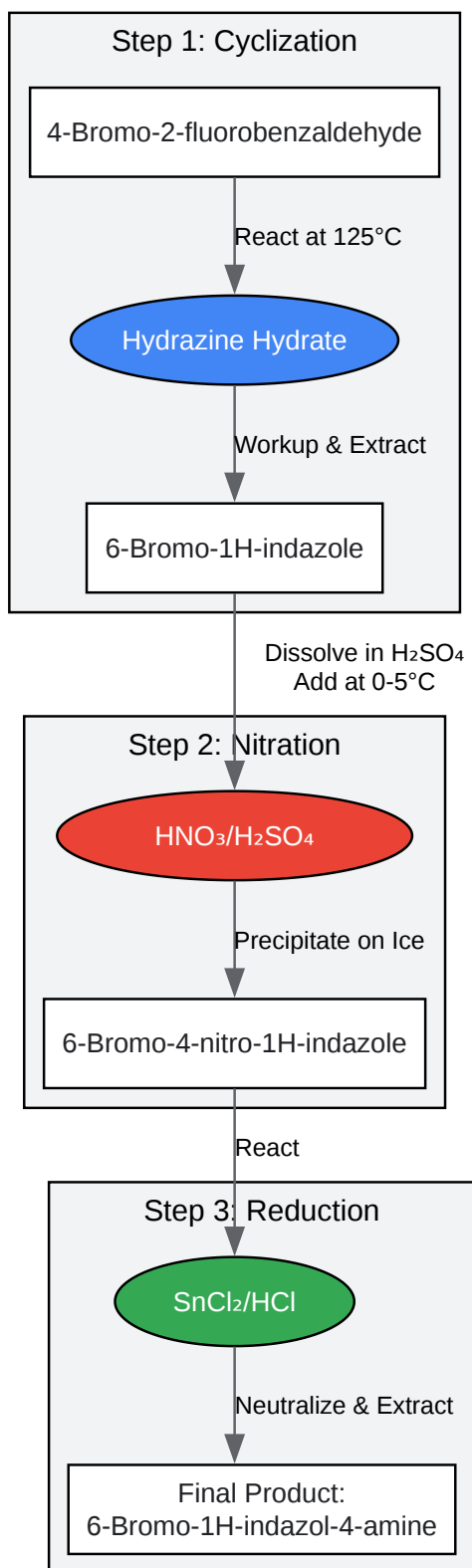
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClN <sub>2</sub>	ChemScene[2]
Molecular Weight	231.48 g/mol	ChemScene[2]
CAS Number	885518-99-0	PubChem[1]
Topological Polar Surface Area (TPSA)	28.68 Å <sup>2</sup>	ChemScene[2]
LogP (octanol-water partition coefficient)	2.9788	ChemScene[2]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	1	ChemScene[2]
Rotatable Bonds	0	ChemScene[2]

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and characterization of **6-Bromo-4-chloro-1H-indazole** are not readily available in the public domain literature found. The compound is listed in several chemical supplier catalogs, suggesting it is available as a building block for further synthetic applications.

For illustrative purposes, a general synthetic workflow for a related bromo-indazole derivative is presented below. This should not be taken as a validated protocol for the synthesis of **6-Bromo-4-chloro-1H-indazole** but rather as an example of the chemical transformations that could be involved.

The synthesis of substituted indazoles often involves a multi-step process that may include cyclization, nitration, and reduction reactions[3].



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A generalized synthetic workflow for a 6-bromo-indazole derivative[3].

Note: This diagram illustrates a potential synthetic route for a related compound and is not a confirmed protocol for **6-Bromo-4-chloro-1H-indazole**.

## Spectroscopic and Spectrometric Analysis

The structural elucidation of **6-Bromo-4-chloro-1H-indazole** would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to determine the carbon-hydrogen framework of the molecule.
- IR Spectroscopy: This technique would be employed to identify the functional groups present.
- Mass Spectrometry: MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

While general protocols for these analytical techniques are standard, specific experimental data such as chemical shifts, coupling constants, and characteristic absorption frequencies for **6-Bromo-4-chloro-1H-indazole** are not available in the consulted search results. Researchers would need to acquire this data upon obtaining a sample of the compound.

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## References

- 1. 6-Bromo-4-chloro-1H-indazole | C<sub>7</sub>H<sub>4</sub>BrClN<sub>2</sub> | CID 24728098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]

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